3,4-Pyridinedicarbonyl dichloride

Description

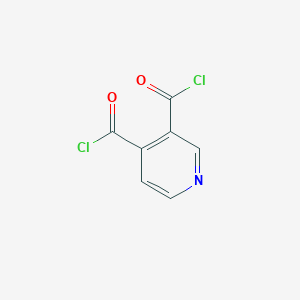

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3,4-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIAQNXMBCJOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444003 | |

| Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-02-7 | |

| Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Pyridinedicarbonyl dichloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Pyridinedicarbonyl Dichloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3,4-pyridinedicarbonyl dichloride, a key intermediate in the development of pharmaceuticals and functional materials. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental causality, protocol validation, and analytical confirmation required for this compound. We will explore the conversion of 3,4-pyridinedicarboxylic acid using thionyl chloride, detailing the reaction mechanism, a step-by-step laboratory protocol, and the subsequent characterization using modern spectroscopic techniques.

Introduction and Significance

3,4-Pyridinedicarbonyl dichloride (C₇H₃Cl₂NO₂) is a highly reactive derivative of 3,4-pyridinedicarboxylic acid, also known as cinchomeronic acid[1][2]. As a di-acyl chloride, it serves as a versatile bifunctional building block in organic synthesis. The two reactive acyl chloride groups allow for the facile formation of amides, esters, and other carbonyl derivatives, making it an invaluable precursor for the synthesis of polymers, macrocycles, and pharmacologically active molecules[3][4]. The pyridine nitrogen atom introduces unique electronic properties and potential coordination sites, further expanding its utility in materials science and medicinal chemistry.

The reliable synthesis and rigorous characterization of this compound are paramount to ensuring the quality and reproducibility of subsequent synthetic steps. This guide provides the necessary framework to achieve this, grounded in established chemical principles and analytical validation.

Synthesis of 3,4-Pyridinedicarbonyl Dichloride

The most common and efficient method for preparing acyl chlorides from carboxylic acids is through the use of a chlorinating agent[5]. Among the available reagents, such as phosphorus pentachloride (PCl₅) and oxalyl chloride, thionyl chloride (SOCl₂) is often the preferred choice for this transformation[6][7].

Rationale for Reagent Selection: The Thionyl Chloride Advantage

The selection of thionyl chloride is a strategic choice rooted in reaction efficiency and product purification. The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts[7][8].

Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

The critical advantage here is that both SO₂ and HCl are gaseous at standard temperatures, allowing them to be easily removed from the reaction mixture, often into a scrubbing apparatus[6][9]. This simplifies the workup procedure significantly compared to reagents like PCl₅, which yields solid or liquid byproducts that require more complex separation techniques[6].

Reaction Mechanism

Understanding the mechanism is key to controlling the reaction conditions. The conversion involves a two-stage process that transforms the poor leaving group of the carboxylic acid (-OH) into an excellent one[8][10].

-

Activation of the Carboxylic Acid: The carboxylic acid's oxygen atom performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride[10].

-

Formation of a Chlorosulfite Intermediate: A proton transfer and the loss of a chloride ion result in the formation of a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group[8].

-

Nucleophilic Acyl Substitution: The chloride ion released in the previous step acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

-

Product Formation: The intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into the stable gaseous products SO₂ and HCl[10][11].

This entire process is performed for both carboxylic acid groups on the pyridine ring to yield the final di-acyl chloride product.

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow for the synthesis and purification of 3,4-pyridinedicarbonyl dichloride.

Caption: Synthesis and Purification Workflow.

Detailed Step-by-Step Protocol:

-

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet tube. The gas outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent atmospheric moisture contamination.

-

Reagent Addition: To the round-bottom flask, add 3,4-pyridinedicarboxylic acid (1.0 eq). In a slow and controlled manner, add an excess of thionyl chloride (SOCl₂) (typically 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction, although it is often not necessary.

-

Reaction: With gentle stirring, heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C). The solid dicarboxylic acid will gradually dissolve as it reacts. The reaction is typically complete when the evolution of gases ceases, which can take 2-4 hours.

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under atmospheric pressure or, more conveniently, using a rotary evaporator. To protect the vacuum pump from corrosive fumes, a cold trap (e.g., with liquid nitrogen or dry ice/acetone) is highly recommended[12].

-

Once the bulk of the thionyl chloride is removed, place the flask under a high vacuum for at least one hour to remove any remaining traces.

-

The resulting product, 3,4-pyridinedicarbonyl dichloride, is often obtained as a solid or a high-boiling oil and can typically be used in the next synthetic step without further purification[12]. If higher purity is required, recrystallization from a dry, non-polar solvent such as hexane or toluene may be performed[13].

-

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized 3,4-pyridinedicarbonyl dichloride. The primary methods employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Analytical Validation Logic Diagram.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for monitoring the conversion of the carboxylic acid functional groups. The key spectral changes are summarized below.

| Functional Group | Vibration Type | Starting Material (3,4-Pyridinedicarboxylic Acid) | Product (3,4-Pyridinedicarbonyl Dichloride) |

| O-H (Carboxylic Acid) | Stretch (broad) | ~3300-2500 cm⁻¹ | Absent |

| C=O (Carbonyl) | Stretch (strong) | ~1700-1725 cm⁻¹ | ~1750-1800 cm⁻¹ |

| C-Cl | Stretch | Absent | ~800-600 cm⁻¹ |

The most definitive evidence of a successful reaction is the complete disappearance of the broad O-H absorption band of the carboxylic acid and the appearance of a new, sharp carbonyl (C=O) absorption at a higher wavenumber, characteristic of an acyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR Spectroscopy: The most significant change in the proton NMR spectrum will be the disappearance of the acidic proton signal from the two carboxylic acid groups, which is typically a very broad singlet far downfield (>10 ppm). The signals corresponding to the three protons on the pyridine ring will remain, although their chemical shifts may be slightly altered due to the change in the electronic nature of the substituents from -COOH to the more electron-withdrawing -COCl[14].

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear evidence of the transformation. The chemical shift of the carbonyl carbon is highly sensitive to its electronic environment.

| Carbon Type | Expected ¹³C Chemical Shift (Starting Material) | Expected ¹³C Chemical Shift (Product) |

| Pyridine Ring Carbons | ~120-150 ppm | ~120-155 ppm |

| Carbonyl Carbon (-C OOH) | ~165-170 ppm | Absent |

| Carbonyl Carbon (-C OCl) | Absent | ~165-170 ppm |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the product.

-

Molecular Ion Peak: For 3,4-pyridinedicarbonyl dichloride (C₇H₃Cl₂NO₂), the calculated monoisotopic mass is approximately 202.95 g/mol .

-

Isotopic Pattern: A crucial validation point is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion:

-

M peak: (containing two ³⁵Cl atoms)

-

M+2 peak: (containing one ³⁵Cl and one ³⁷Cl atom)

-

M+4 peak: (containing two ³⁷Cl atoms) The expected relative intensity ratio of these peaks is approximately 9:6:1 , providing unambiguous evidence for the presence of two chlorine atoms in the molecule.

-

References

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]

-

Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

-

Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]

-

Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

-

Reddit r/Chempros. (2022). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

-

LookChem. General procedures for the purification of Acid chlorides. Chempedia. [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

-

PubChem. 2,6-Pyridinedicarbonyl dichloride. National Center for Biotechnology Information. [Link]

-

NIST. 3,4-Pyridinedicarboxylic acid. NIST Chemistry WebBook. [Link]

-

Chemsrc. 3,4-PYRIDINEDICARBONYL DICHLORIDE. [Link]

-

PubChem. 3,5-Pyridinedicarbonyl chloride. National Center for Biotechnology Information. [Link]

-

Wikipedia. Pyridinedicarboxylic acid. [Link]

-

Reich, H. NMR Spectroscopy. University of Wisconsin. [Link]

-

Kaçka, M., & Urbański, T. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

-

NIST. 4-Pyridinecarboxylic acid, 2,6-dichloro-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2020). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

Sources

- 1. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]

- 2. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 3,4-Pyridinedicarboxylic acid | 490-11-9 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 12. reddit.com [reddit.com]

- 13. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

An In-Depth Technical Guide to the Synthesis of 3,4-Pyridinedicarbonyl Dichloride: Starting Materials and Core Methodologies

This guide provides a comprehensive technical overview of the synthesis of 3,4-pyridinedicarbonyl dichloride, a critical building block in the development of pharmaceuticals and specialty chemicals. We will delve into the selection of starting materials, the rationale behind the choice of chlorinating agents, and provide a detailed, field-proven protocol.

Introduction: The Significance of 3,4-Pyridinedicarbonyl Dichloride

3,4-Pyridinedicarbonyl dichloride, also known as cinchomeronyl chloride, is a highly reactive diacyl chloride derivative of 3,4-pyridinedicarboxylic acid (cinchomeronic acid). Its importance lies in the two reactive acyl chloride groups attached to a pyridine ring, making it a versatile precursor for a wide range of chemical transformations. This structure is particularly valuable in the synthesis of complex heterocyclic compounds, polyamides, and other polymers with tailored properties. The pyridine nitrogen introduces unique electronic and coordination properties, influencing the reactivity and ultimate function of the final products.

Primary Starting Material: 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid)

The principal and most direct precursor for the synthesis of 3,4-pyridinedicarbonyl dichloride is 3,4-pyridinedicarboxylic acid , also known by its trivial name, cinchomeronic acid .[1][2][3][4][5]

Chemical and Physical Properties of the Starting Material:

| Property | Value |

| CAS Number | 490-11-9 |

| Molecular Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol |

| Appearance | White to light beige solid |

| Melting Point | 262 °C (decomposes) |

Data sourced from various chemical suppliers and databases.[1][2][3][4][6]

The synthesis of cinchomeronic acid itself is a critical first step. A common industrial method involves the oxidation of isoquinoline.[6][7] This process typically utilizes strong oxidizing agents and catalysts to cleave one of the aromatic rings of isoquinoline, yielding the desired dicarboxylic acid. The purity of the starting cinchomeronic acid is paramount, as impurities can lead to side reactions and a lower yield of the final diacyl chloride.

The Conversion: From Dicarboxylic Acid to Diacyl Dichloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.[8] This process replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom, significantly increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack.[9][10] For dicarboxylic acids like cinchomeronic acid, this conversion must occur at both carboxylic acid moieties. It is generally challenging to selectively chlorinate only one of the two carboxylic acid groups in a symmetric or similarly reactive dicarboxylic acid.[11]

Selection of Chlorinating Agents

Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.[12][13]

| Chlorinating Agent | Formula | Boiling Point (°C) | Byproducts | Key Considerations |

| Thionyl Chloride | SOCl₂ | 76 | SO₂(g), HCl(g) | Cost-effective, widely used. Byproducts are gaseous and easily removed. Can sometimes lead to side reactions with sensitive substrates. |

| Oxalyl Chloride | (COCl)₂ | 63-64 | CO₂(g), CO(g), HCl(g) | Milder and more selective reagent.[13] Byproducts are also gaseous. Often used with a catalyst like DMF. |

Causality Behind Agent Selection:

-

Thionyl Chloride: Its widespread use is primarily due to its cost-effectiveness and the convenient removal of its gaseous byproducts (sulfur dioxide and hydrogen chloride), which drives the reaction to completion.[12][14]

-

Oxalyl Chloride: This reagent is often preferred for more delicate substrates where the harsher conditions sometimes associated with thionyl chloride could lead to degradation or side reactions.[13][15] The reaction with oxalyl chloride can be catalyzed by N,N-dimethylformamide (DMF).[16]

Reaction Mechanism: The Path to Acyl Chloride Formation

The mechanism for the reaction of a carboxylic acid with thionyl chloride is a two-stage process.[9]

In the first stage, the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[9] This step transforms the hydroxyl group into a much better leaving group. The second stage involves a nucleophilic acyl substitution where a chloride ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group, which decomposes into sulfur dioxide and a chloride ion.[9]

The mechanism with oxalyl chloride is analogous, proceeding through an intermediate that readily decarboxylates and decarbonylates.[17]

Experimental Protocol: A Self-Validating System

The following protocol details a robust method for the synthesis of 3,4-pyridinedicarbonyl dichloride from 3,4-pyridinedicarboxylic acid using thionyl chloride.

Safety Precautions: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[18][19][20][21] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn.[18][22] An eyewash station and safety shower should be readily accessible.[19][22]

Materials and Equipment

-

3,4-Pyridinedicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another suitable inert solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-pyridinedicarboxylic acid.

-

Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to create a slurry. Slowly add an excess of thionyl chloride (typically 2-3 equivalents per carboxylic acid group) to the stirring slurry at room temperature. The addition should be done cautiously as the initial reaction can be exothermic.

-

Reaction Progression: Heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C) and maintain this temperature with stirring. The progress of the reaction can be monitored by observing the dissolution of the solid starting material and the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the toluene solvent are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive vapors.

-

Purification: The resulting crude 3,4-pyridinedicarbonyl dichloride is often a solid or a high-boiling liquid. It can be purified by distillation under high vacuum or by recrystallization from an inert solvent like hexane.

Conclusion

The synthesis of 3,4-pyridinedicarbonyl dichloride is a well-established and crucial process for the production of advanced materials and pharmaceutical intermediates. The selection of high-purity 3,4-pyridinedicarboxylic acid as the starting material and the appropriate chlorinating agent, typically thionyl chloride for its efficiency and cost-effectiveness, are key to a successful synthesis. Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved. This guide provides a foundational understanding and a practical framework for researchers and professionals in the field of drug development and chemical synthesis.

References

- New Jersey Department of Health. (2000, April). Hazardous Substance Fact Sheet: Thionyl Chloride.

- Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS.

- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

- Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill.

- National Oceanic and Atmospheric Administration. (n.d.). Thionyl Chloride. CAMEO Chemicals.

- Standard Operating Procedures for. (2013, July 22). SOP 0079 - Thionyl Chloride.

- Sigma-Aldrich. (2013, March 19). Thionyl chloride - Safety Data Sheet.

- Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube.

- Various Authors. (2014, May 27). How can I chlorinate one of the COOH groups of a dicarboxylic acid compound and keep the other end as a free COOH? ResearchGate.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.

- Křížková, A., Bastien, G., Rončević, I., Císařová, I., Rybáček, J., Kašička, V., & Kaleta, J. (n.d.). Chlorinated Cubane-1,4-dicarboxylic Acids. PubMed Central.

- Pearson+. (n.d.). When a student treated butanedioic acid with thionyl chloride, sh... | Study Prep.

- Wikipedia. (n.d.). Oxalyl chloride.

- Request PDF. (n.d.). Efficient cyclodehydration of dicarboxylic acids with oxalyl chloride.

- Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube.

- ChemAnalyst. (n.d.). What are the properties, preparation, and applications of 3,4-Pyridinedicarboxylic acid?

- ChemicalBook. (2024, April 19). Reactions and Applications of Oxalyl Chloride.

- Request PDF. (2025, August 6). α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid.

- Křížková, A., Bastien, G., Rončević, I., Císařová, I., Rybáček, J., Kašička, V., & Kaleta, J. (2023, February 1). Chlorinated Cubane-1,4-dicarboxylic Acids. The Journal of Organic Chemistry.

- National Institute of Standards and Technology. (n.d.). 3,4-Pyridinedicarboxylic acid. NIST Chemistry WebBook.

- The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism [Video]. YouTube.

- Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.

- ChemicalBook. (n.d.). 3,4-Pyridinedicarboxylic acid | 490-11-9.

- Santa Cruz Biotechnology. (n.d.). 3,4-Pyridinedicarboxylic acid | CAS 490-11-9.

- Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).

- Sigma-Aldrich. (n.d.). 3,4-Pyridinedicarboxylic acid 0.97 Cinchomeronic acid.

- Fisher Scientific. (n.d.). 3,4-Pyridinedicarboxylic Acid 98.0+%, TCI America™.

- Sigma-Aldrich. (n.d.). 2,6-Pyridinedicarbonyl dichloride 97 3739-94-4.

- Chemsrc. (n.d.). 3,4-PYRIDINEDICARBONYL DICHLORIDE | CAS#:1889-02-7.

- ChemicalBook. (n.d.). 3,4-Pyridinedicarboxylic acid synthesis.

- Organic Syntheses. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride.

- Author Unknown. (n.d.). 3,4~Dichlorobenzene sulfonic acid.

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

- Sigma-Aldrich. (n.d.). 2,6-Pyridinedicarbonyl dichloride 97 3739-94-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 3,4-Pyridinedicarboxylic Acid in Fine Chemical Production.

- AK LECTURES. (2014, July 4). Acid Chloride Reactions [Video]. YouTube.

- Khan Academy. (n.d.). Acid chloride formation [Video].

- Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds.

Sources

- 1. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]

- 2. 3,4-Pyridinedicarboxylic acid | 490-11-9 [chemicalbook.com]

- 3. 3,4-Pyridinedicarboxylic acid | CAS 490-11-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 3,4-Pyridinedicarboxylic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. 3,4-PYRIDINEDICARBONYL DICHLORIDE | CAS#:1889-02-7 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3,4-Pyridinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. nj.gov [nj.gov]

- 19. actylislab.com [actylislab.com]

- 20. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. westliberty.edu [westliberty.edu]

- 22. drexel.edu [drexel.edu]

An In-depth Technical Guide to the Reactivity and Stability of 3,4-Pyridinedicarbonyl Dichloride

Abstract

3,4-Pyridinedicarbonyl dichloride, a derivative of cinchomeronic acid, is a highly reactive bifunctional molecule pivotal in the synthesis of advanced polymers, pharmaceuticals, and complex organic structures.[1] Its utility is directly coupled to the pronounced electrophilicity of its two acyl chloride moieties, which are further activated by the electron-withdrawing nature of the pyridine ring.[2][3] This guide provides a comprehensive analysis of the compound's reactivity profile, stability characteristics, and the requisite protocols for its safe and effective application in a research and development setting. We will explore the causality behind its reactivity with various nucleophiles, detail its inherent instabilities, and present validated methodologies for its synthesis and handling.

Synthesis and Physicochemical Properties

3,4-Pyridinedicarbonyl dichloride is not typically stored long-term due to its reactivity and is often prepared in situ or as needed for subsequent reactions.[2] The most direct and common synthetic route involves the chlorination of its parent dicarboxylic acid, 3,4-pyridinedicarboxylic acid (cinchomeronic acid).

Synthetic Protocol: Chlorination of 3,4-Pyridinedicarboxylic Acid

The conversion is efficiently achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4][5] Thionyl chloride is often preferred because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying purification.[5]

Reaction: C₇H₅NO₄ (3,4-Pyridinedicarboxylic acid) + 2 SOCl₂ → C₇H₃Cl₂NO₂ (3,4-Pyridinedicarbonyl dichloride) + 2 SO₂ (g) + 2 HCl (g)

Experimental Protocol:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-pyridinedicarboxylic acid. The flask should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂) to the flask. The reaction can be performed neat or with an inert, anhydrous solvent.[5]

-

Reaction: Heat the mixture to reflux for several hours until the evolution of gases ceases. The solid carboxylic acid will gradually dissolve.

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,4-pyridinedicarbonyl dichloride can often be used without further purification.

Caption: Synthesis from 3,4-pyridinedicarboxylic acid.

Physicochemical Data

A summary of key properties for 3,4-pyridinedicarbonyl dichloride is presented below. It is important to note that while data for isomers like 2,6-pyridinedicarbonyl dichloride is more readily available, specific experimental values for the 3,4-isomer are less common in the literature.

| Property | Value | Source |

| CAS Number | 1889-02-7 | [6] |

| Molecular Formula | C₇H₃Cl₂NO₂ | [6] |

| Molecular Weight | 204.01 g/mol | [6] |

| Appearance | Assumed to be a solid at room temperature | Inferred from isomers |

| Melting Point | Not available (isomer 2,6- melts at 56-58 °C) | [7] |

| Boiling Point | Not available (isomer 2,6- boils at 284 °C) | [7] |

| Moisture Sensitivity | Highly sensitive; reacts vigorously with water | [2][8] |

Core Reactivity: Nucleophilic Acyl Substitution

The chemical behavior of 3,4-pyridinedicarbonyl dichloride is dominated by the high reactivity of its two acyl chloride functional groups. The carbonyl carbons are highly electrophilic due to the inductive effect of the adjacent oxygen and chlorine atoms.[2] This electrophilicity is further enhanced by the electron-withdrawing nature of the pyridine ring, making the compound exceptionally susceptible to attack by nucleophiles.[3]

Reactions proceed via a classic nucleophilic addition-elimination mechanism .[2][9] A nucleophile first adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms, and the chloride ion is eliminated as a good leaving group.

Caption: General nucleophilic addition-elimination mechanism.

Reaction with Protic Nucleophiles

A. Hydrolysis: 3,4-Pyridinedicarbonyl dichloride reacts vigorously, often violently, with water to hydrolyze back to 3,4-pyridinedicarboxylic acid, releasing steamy, corrosive fumes of hydrogen chloride gas.[2][10] This reaction underscores its extreme moisture sensitivity and the necessity of anhydrous handling conditions.

B. Alcoholysis & Phenolysis: With alcohols and phenols, the compound readily forms the corresponding diesters.[10][11] These reactions are typically rapid and exothermic, often occurring at room temperature.[9] While alcohols react vigorously, the reaction with phenols can be slightly less so; the use of a non-nucleophilic base may be required to deprotonate the phenol to the more potent phenoxide nucleophile.[11]

C. Aminolysis: The reaction with ammonia, primary amines, or secondary amines yields the corresponding diamides.[2] This is a highly effective method for creating pyridine-based polyamide structures. The reaction is fast and generally goes to completion.

Stability, Storage, and Decomposition

The high reactivity of 3,4-pyridinedicarbonyl dichloride dictates its stability profile and stringent storage requirements.

Stability Profile

-

Moisture Instability: The primary stability concern is its extreme sensitivity to moisture and humidity, leading to rapid hydrolysis.[8] Exposure to atmospheric moisture will quickly degrade the compound to its parent carboxylic acid.

-

Thermal Stability: While stable at cool temperatures, thermal decomposition can occur upon heating, generating hazardous gases including hydrogen chloride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[8][12]

Recommended Storage Protocol

To maintain its chemical integrity, 3,4-pyridinedicarbonyl dichloride must be stored with the following precautions:

-

Container: Keep in a tightly closed, corrosion-resistant container.

-

Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[13]

-

Incompatible Materials: Segregate from water, alcohols, strong bases, and oxidizing agents.[8]

Safe Handling and Experimental Workflow

Due to its corrosive and reactive nature, strict safety protocols must be followed when handling 3,4-pyridinedicarbonyl dichloride.[8]

Hazard Identification

-

Classification: Corrosive. Causes severe skin burns and eye damage.[14]

-

Inhalation: Inhalation of dust or vapors can cause chemical burns to the respiratory tract.[15] The HCl gas produced upon contact with moisture is also a significant respiratory irritant.

-

Contact: Direct contact with skin or eyes results in severe burns.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory:

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing (e.g., a lab coat) to prevent skin contact.

-

Respiratory Protection: All handling must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.

General Experimental Workflow

The following workflow is recommended for reactions involving 3,4-pyridinedicarbonyl dichloride.

Caption: Workflow for safe handling and reaction setup.

Conclusion

3,4-Pyridinedicarbonyl dichloride is a potent and versatile building block for chemical synthesis. Its high reactivity, driven by two electrophilic acyl chloride groups on a pyridine scaffold, allows for the efficient construction of esters, amides, and other derivatives. However, this same reactivity necessitates rigorous adherence to anhydrous conditions and stringent safety protocols to manage its moisture sensitivity and corrosive nature. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its successful and safe application in the laboratory.

References

-

Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

AK Lectures. (n.d.). Acid Chloride Reactions. Retrieved from [Link]

-

Save My Exams. (n.d.). Acyl chlorides and alcohols. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

-

Chemsrc. (2025). 3,4-PYRIDINEDICARBONYL DICHLORIDE. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Pyridinedicarboxylic acid, 2,6-dichloro-, dimethyl ester. Retrieved from [Link]

-

ResearchGate. (2025). 2-D coordination polymers of copper and cobalt with 3,4-pyridinedicarboxylic acid: Synthesis, characterization, and crystal structures. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Pyridinedicarbonyl chloride. Retrieved from [Link]

-

SLS. (n.d.). 2,6-Pyridinedicarbonyl dichloride, 97%. Retrieved from [Link]

-

WUR eDepot. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Retrieved from [Link]

-

Metlin. (n.d.). What are the properties, preparation, and applications of 3,4-Pyridinedicarboxylic acid?. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Pyridinedicarbonyl dichloride. Retrieved from [Link]

-

Chemsrc. (2025). 2,6-Pyridinedicarbonyl dichloride. Retrieved from [Link]

-

Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from [Link]

-

ResearchGate. (2016). How to convert diacid to acid dichloride? or how to do chlorination of dicarboxylic acid?. Retrieved from [Link]

-

Reddit. (n.d.). Need help in converting a carboxylic acid to an acyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

YouTube. (2021). Acids to Acyl Chlorides, Part 3. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

-

Reddit. (2021). Why is pyridine a nucleophilic catalyst in the following reaction to generate esters?. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3,4-Pyridinedicarboxylic acid. Retrieved from [Link]

-

SLS Ireland. (n.d.). 2,6-Pyridinedicarbonyl dichloride, 97%. Retrieved from [Link]

-

University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-PYRIDINEDICARBONYL DICHLORIDE | CAS#:1889-02-7 | Chemsrc [chemsrc.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. savemyexams.com [savemyexams.com]

- 12. fishersci.com [fishersci.com]

- 13. lgcstandards.com [lgcstandards.com]

- 14. 2,6-Pyridinedicarbonyl dichloride | C7H3Cl2NO2 | CID 77335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,6-Pyridinedicarbonyl dichloride | CAS#:3739-94-4 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to 3,4-Pyridinedicarbonyl Dichloride for Researchers and Drug Development Professionals

This in-depth guide provides a technical overview of 3,4-pyridinedicarbonyl dichloride, a valuable reagent for researchers and professionals in drug development and materials science. This document explores the commercial availability, synthesis, handling, and potential applications of this specific isomer of pyridinedicarbonyl dichloride, offering practical insights beyond a standard technical data sheet.

Introduction: The Significance of Pyridine-Based Scaffolds

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The nitrogen-containing heterocyclic ring imparts unique electronic properties and hydrogen bonding capabilities, making it a privileged scaffold in numerous FDA-approved drugs and functional materials. Pyridinedicarboxylic acids and their activated forms, such as the corresponding diacyl dichlorides, are particularly important as they allow for the introduction of the pyridine moiety into larger molecular frameworks through the formation of amide, ester, or other linkages.

While the 2,6- and 3,5-isomers of pyridinedicarbonyl dichloride are more commonly encountered, the 3,4-isomer, also known as cinchomeronic acid dichloride, offers a distinct substitution pattern that can lead to novel molecular architectures with unique biological activities and material properties. This guide focuses specifically on the challenges and opportunities associated with sourcing and utilizing 3,4-pyridinedicarbonyl dichloride.

Commercial Availability and Sourcing Strategy

The commercial availability of 3,4-pyridinedicarbonyl dichloride (CAS No. 1889-02-7) is limited compared to its isomers. Researchers should be aware that while some online chemical databases may list suppliers, these listings may not always reflect current stock and may sometimes contain inaccuracies.

Identified Potential Suppliers:

Based on current data, the following suppliers have been identified as potentially offering 3,4-pyridinedicarbonyl dichloride:

Sourcing Recommendations:

Given the specialized nature of this compound, a direct inquiry to the potential suppliers is highly recommended to confirm availability, purity, lead times, and available quantities. Due to its limited commercial availability, researchers should also consider the following sourcing strategies:

-

Custom Synthesis: Many chemical suppliers offer custom synthesis services and can produce 3,4-pyridinedicarbonyl dichloride on request. This is often the most reliable method for obtaining high-purity material for research and development purposes.

-

Synthesis from Precursors: The direct precursor, 3,4-pyridinedicarboxylic acid (cinchomeronic acid), is more readily available from major chemical suppliers like Sigma-Aldrich. For laboratories equipped for chemical synthesis, preparing the diacyl dichloride in-house is a viable and often cost-effective option.

Technical Specifications

Detailed technical specifications for commercially available 3,4-pyridinedicarbonyl dichloride are not consistently provided by suppliers. The following table summarizes the known properties of the compound and its precursor.

| Property | 3,4-Pyridinedicarbonyl Dichloride | 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid) |

| CAS Number | 1889-02-7[2] | 490-11-9 |

| Molecular Formula | C₇H₃Cl₂NO₂[2] | C₇H₅NO₄ |

| Molecular Weight | 204.01 g/mol [2] | 167.12 g/mol |

| Appearance | Not specified (likely a solid) | Pale yellow crystalline solid[3] |

| Melting Point | Not specified | 256 °C[4] |

| Boiling Point | Not specified | Not applicable |

| Purity | Inquire with supplier | Typically ≥97% |

Synthesis of 3,4-Pyridinedicarbonyl Dichloride

The most common and practical laboratory-scale synthesis of 3,4-pyridinedicarbonyl dichloride involves the reaction of its corresponding dicarboxylic acid with a chlorinating agent.

Reaction Scheme:

Sources

Methodological & Application

Application Note & Experimental Protocol: Synthesis and Characterization of Polyamides via Polymerization with 3,4-Pyridinedicarbonyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and characterization of polyamides derived from 3,4-pyridinedicarbonyl dichloride. This protocol is designed for professionals in research and development, offering in-depth procedural details, the scientific rationale behind the experimental choices, and thorough characterization methodologies.

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties arise from the rigid polymer backbone and strong intermolecular hydrogen bonding between amide linkages.[1] The incorporation of a pyridine ring into the polymer backbone, through the use of monomers like 3,4-pyridinedicarbonyl dichloride, can impart unique characteristics to the resulting polyamide, such as altered solubility, thermal behavior, and potential for metal coordination or catalytic activity.

This application note details two primary methods for the polymerization of 3,4-pyridinedicarbonyl dichloride with a suitable diamine: interfacial polymerization and low-temperature solution polymerization. A thorough understanding of these techniques is crucial for tailoring the polymer's properties to specific applications, including advanced materials and drug delivery systems.

Safety Precautions and Handling

Working with acyl chlorides such as 3,4-pyridinedicarbonyl dichloride requires strict adherence to safety protocols due to their hazardous nature.

Hazards Associated with 3,4-Pyridinedicarbonyl Dichloride and Other Acyl Chlorides:

-

Lachrymator: Vapors can cause severe irritation to the eyes and respiratory tract.[3]

-

Water Reactive: Reacts violently with water and moisture to produce corrosive hydrogen chloride (HCl) gas.[4]

-

Inhalation Hazard: May cause respiratory irritation.[3]

Required Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile or neoprene)

-

Safety goggles and a face shield

-

A properly fitted laboratory coat

-

Work should be conducted in a certified chemical fume hood.[5]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[4][5]

-

Keep containers tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent reaction with atmospheric moisture.[5][6]

-

Use non-sparking tools and ground containers when transferring the material.[4]

-

In case of a spill, do not use water. Use an inert absorbent material like sand or vermiculite, and dispose of it as hazardous waste.[2]

Experimental Protocols

Two common methods for the synthesis of polyamides from diacyl chlorides are presented below: interfacial polymerization and solution polymerization. The choice of method can influence the polymer's molecular weight and morphology.

Method 1: Interfacial Polymerization

Interfacial polymerization is a rapid and effective method that occurs at the interface of two immiscible liquids.[7][8][9] One phase contains the diamine monomer, and the other contains the diacyl chloride.[7][9] This technique is particularly useful for producing polymer films or fibers.[7]

Materials:

-

3,4-Pyridinedicarbonyl dichloride

-

An aromatic diamine (e.g., p-phenylenediamine or 4,4'-oxydianiline)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Distilled water

-

Methanol

Equipment:

-

Beakers

-

Magnetic stir plate and stir bar

-

Forceps

-

Glass rod

-

Buchner funnel and filter paper

-

Vacuum oven

Step-by-Step Protocol:

-

Prepare the Aqueous Phase: In a beaker, dissolve the aromatic diamine and sodium carbonate (as an HCl scavenger) in distilled water. A typical concentration would be around 0.2 M for the diamine and 0.4 M for the sodium carbonate.

-

Prepare the Organic Phase: In a separate beaker, dissolve 3,4-pyridinedicarbonyl dichloride in dichloromethane to a concentration of approximately 0.2 M.

-

Initiate Polymerization: Carefully pour the organic phase onto the aqueous phase to create two distinct layers. The polymerization will occur instantly at the interface.

-

Polymer Film Formation: A polyamide film will form at the interface. Using forceps, gently grasp the center of the film and pull it upwards continuously to form a "rope" of the polymer.[7]

-

Washing and Purification: Wash the collected polymer rope thoroughly with distilled water and then with methanol to remove unreacted monomers, oligomers, and salts.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Workflow for Interfacial Polymerization:

Caption: Workflow for Interfacial Polymerization of 3,4-Pyridinedicarbonyl Dichloride.

Method 2: Low-Temperature Solution Polymerization

Solution polymerization is carried out in a single-phase system where both monomers and the resulting polymer are soluble in the reaction solvent.[10] This method often allows for better control over the molecular weight and produces a more homogeneous polymer.[8]

Materials:

-

3,4-Pyridinedicarbonyl dichloride

-

An aromatic diamine (e.g., p-phenylenediamine or 4,4'-oxydianiline)

-

Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

-

Anhydrous lithium chloride (LiCl) (optional, to improve polymer solubility)

-

Pyridine (as an acid scavenger)

-

Methanol

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stir plate and stir bar

-

Nitrogen or argon inlet

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum oven

Step-by-Step Protocol:

-

Setup: Assemble a dry three-neck flask with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel. The reaction should be carried out under an inert atmosphere to prevent the reaction of the acyl chloride with moisture.

-

Dissolve Diamine: Add the aromatic diamine and anhydrous LiCl (if used) to the flask, followed by anhydrous NMP or DMAc. Stir the mixture until the diamine is completely dissolved.

-

Cooling: Cool the flask to 0-5 °C using an ice bath.

-

Add Diacyl Chloride: Dissolve the 3,4-pyridinedicarbonyl dichloride in a small amount of anhydrous NMP or DMAc and add it to the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-24 hours) to ensure complete polymerization.

-

Precipitation and Purification: Pour the viscous polymer solution into a beaker containing a non-solvent, such as methanol, to precipitate the polyamide.

-

Washing: Collect the precipitated polymer by filtration, and wash it thoroughly with methanol and then with hot water to remove any residual solvent, unreacted monomers, and salts.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Workflow for Solution Polymerization:

Caption: Workflow for Low-Temperature Solution Polymerization.

Characterization of the Resulting Polyamide

Thorough characterization is essential to confirm the structure and properties of the synthesized polyamide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer and confirm the formation of the amide linkage.[11][12]

Expected Characteristic Peaks for Aromatic Polyamides:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3300 - 3400 | N-H stretching of the amide group[13] |

| 1630 - 1680 | C=O stretching (Amide I band)[13] |

| 1515 - 1570 | N-H in-plane bending (Amide II band)[13] |

| ~3030 | Aromatic C-H stretching |

| 1500 - 1600 | Aromatic C=C stretching |

The disappearance of the characteristic C=O stretching peak of the acyl chloride (around 1750-1800 cm⁻¹) is also an indicator of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polymer.[14][15]

-

¹H NMR: Protons on the aromatic rings and the amide proton (N-H) will show characteristic chemical shifts. The integration of the peaks can be used to confirm the stoichiometry of the monomers in the polymer chain.

-

¹³C NMR: The carbonyl carbon of the amide group and the carbons of the aromatic rings will have distinct signals.

Thermal Analysis

Thermal properties are critical for high-performance polymers. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for this evaluation.[16][17]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[18][19] A high Tg is indicative of a rigid polymer backbone and strong intermolecular forces, which are characteristic of aromatic polyamides.[1]

-

Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing information about its thermal stability and decomposition temperature.[17][18] Aromatic polyamides typically exhibit high decomposition temperatures, often above 400 °C.[1]

Table of Expected Thermal Properties for Aromatic Polyamides:

| Property | Typical Range | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | 200 - 300 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.[1] |

| 10% Weight Loss Temperature (T₁₀) | > 450 °C (in N₂) | A measure of the onset of thermal decomposition, indicating high thermal stability.[1] |

Potential Applications

Polyamides derived from 3,4-pyridinedicarbonyl dichloride are expected to have a range of advanced applications due to their anticipated high performance and the functionality imparted by the pyridine ring. These include:

-

High-temperature resistant films and coatings.

-

Membranes for gas separation.

-

Advanced composite materials.

-

Functional polymers for catalysis or metal sequestration.

-

Biomedical applications, such as drug delivery matrices.

Conclusion

The polymerization of 3,4-pyridinedicarbonyl dichloride offers a versatile route to novel aromatic polyamides with potentially unique and desirable properties. The choice between interfacial and solution polymerization methods allows for the tuning of polymer characteristics to suit specific application requirements. Adherence to strict safety protocols is paramount when working with acyl chlorides. The characterization techniques outlined in this document provide a robust framework for validating the synthesis and understanding the properties of these advanced materials.

References

- Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. Polymer Chemistry (RSC Publishing).

- Functional Aromatic Polyamides. PMC - NIH.

- (a) 1 H-NMR and (b) FTIR spectra of polyamide II. Figure 4 (a) 1 H-NMR... ResearchGate.

- Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.

- DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. ResearchGate.

- Hazardous Substance Fact Sheet. New Jersey Department of Health.

- Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Spectroscopy Online.

- 3,4-PYRIDINEDICARBONYL DICHLORIDE | CAS#:1889-02-7. Chemsrc.

- Application Note AN # 98 Differentiation of polyamides via FT-IR spectroscopy. Syntech Innovation.

- FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. ResearchGate.

- Acetyl Chloride Storage. Reddit.

- Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Interfacial Polymerization. MIT OpenCourseWare.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Acyl chlorides stability. Sciencemadness Discussion Board.

- SAFETY DATA SHEET. Fisher Scientific.

- Thermal Characterization of Polymers. Nexus Analytics.

- a) TGA, b) DSC, c) melting temperature, and d) XRD curves of polyamide homopolymers. ResearchGate.

- Safety Data Sheet. CymitQuimica.

- Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). C-Therm Technologies Ltd.

- STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry.

- INTRODUCTION. ERIC.

- Interfacial Polymerization. ResearchGate.

- Synthesis and properties of novel aromatic polyamides based on 4-aryl-2,6-bis(4-chlorocarbonylphenyl) pyridines. Sci-Hub.

- Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. Wiley Online Library.

- Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. PMC.

- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.

- Organocopper‐catalyzed living radical polymerization initiated with aromatic sulfonyl chlorides. ResearchGate.

- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. PMC.

-

Synthesis of Polyamides from . YouTube. Available at:

- Synthesis and characterization of soluble pyridinium-containing copolyimides. PMC.

- Interfacial polycondensation of diamine and diacid chloride. ResearchGate.

- Organic Syntheses Procedure. Organic Syntheses.

- Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. MDPI.

- Organic Syntheses Procedure. Organic Syntheses.

- 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Chemistry LibreTexts.

- 3,4-Pyridinedicarboxamide | CAS 4663-98-3. Santa Cruz Biotechnology.

- Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. Semantic Scholar.

Sources

- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. fishersci.com [fishersci.com]

- 4. nj.gov [nj.gov]

- 5. wcu.edu [wcu.edu]

- 6. reddit.com [reddit.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. syntechinnovation.com [syntechinnovation.com]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. nexus-analytics.com.my [nexus-analytics.com.my]

- 17. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [thermalanalysislabs.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Strategic Application of 3,4-Pyridinedicarbonyl Dichloride in the Exploration of Novel Chemical Scaffolds for Drug Discovery

Introduction: The Pyridine Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone in the architecture of a vast array of pharmaceuticals, owing to its unique electronic properties, ability to participate in hydrogen bonding, and its presence in numerous natural products.[1][2] Its derivatives are integral to a wide spectrum of therapeutic agents, from cardiovascular drugs to anticancer and antiviral medications.[3][4][5] Among the diverse palette of pyridine-based building blocks available to the medicinal chemist, 3,4-pyridinedicarbonyl dichloride, the di-acid chloride of cinchomeronic acid, presents itself as a highly reactive and versatile synthon for the construction of complex molecular architectures.[6] This application note will provide an in-depth guide to the strategic utilization of 3,4-pyridinedicarbonyl dichloride in drug discovery campaigns, with a focus on the synthesis of novel diamide libraries for screening against various therapeutic targets.

The twin acyl chloride functionalities of 3,4-pyridinedicarbonyl dichloride, positioned on adjacent carbons of the pyridine ring, offer a unique geometric constraint and a potent electrophilic character. This arrangement facilitates the rapid and efficient construction of cyclic and acyclic structures through reactions with a variety of nucleophiles. Of particular interest is its reaction with diamines to generate a diverse array of pyridinedicarboxamides. These products are not only structurally interesting but also possess the potential for a range of biological activities, as the amide bond is a fundamental feature of many biologically active molecules.[7]

Core Application: Synthesis of a Diamide Library for High-Throughput Screening

The primary application of 3,4-pyridinedicarbonyl dichloride in a drug discovery setting is as a scaffold for the creation of compound libraries. Its bifunctional nature allows for the facile synthesis of a multitude of derivatives by reacting it with a diverse set of commercially available or custom-synthesized diamines. This approach enables the exploration of a vast chemical space around a central pyridine core, which is a proven strategy for identifying novel hit compounds.

The rationale behind this strategy is twofold. Firstly, the pyridine core can act as a pharmacophore, interacting with specific biological targets. Secondly, the variable diamine component allows for the systematic modification of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for drug-likeness and pharmacokinetic profiles.

Experimental Workflow for Diamide Library Synthesis

The following diagram illustrates a typical workflow for the synthesis and screening of a diamide library derived from 3,4-pyridinedicarbonyl dichloride.

Caption: High-throughput synthesis and screening workflow.

Detailed Protocol: Parallel Synthesis of a Representative Diamide Library

This protocol describes the parallel synthesis of a 96-well plate-based diamide library from 3,4-pyridinedicarbonyl dichloride and a diverse set of primary and secondary diamines.

Materials:

-

3,4-Pyridinedicarbonyl dichloride (CAS: 1889-02-7)

-

A library of diverse diamines (e.g., alkyl, aryl, heterocyclic diamines)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

96-well reaction block

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stir plate and stir bars

-

Automated liquid handler (optional, for high-throughput setup)

Procedure:

-

Preparation of Reagent Stock Solutions:

-

Prepare a 0.1 M solution of 3,4-pyridinedicarbonyl dichloride in anhydrous DCM.

-

Prepare 0.12 M solutions of each diamine from the library in anhydrous DCM.

-

Prepare a 0.3 M solution of triethylamine in anhydrous DCM.

-

-

Reaction Setup (in a 96-well reaction block under an inert atmosphere):

-

To each well of the reaction block, add 200 µL of the respective 0.12 M diamine solution.

-

Add 100 µL of the 0.3 M triethylamine solution to each well.

-

Initiate stirring and cool the reaction block to 0 °C using an ice bath.

-

Slowly add 100 µL of the 0.1 M 3,4-pyridinedicarbonyl dichloride solution to each well.

-

-

Reaction and Work-up:

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by adding 200 µL of water to each well.

-

Extract the organic layer. For high-throughput purification, solid-phase extraction (SPE) is recommended.

-

-

Purification:

-

The crude products can be purified by parallel flash chromatography or preparative HPLC to yield the desired diamide compounds.

-

-

Characterization:

-

Confirm the identity and purity of each compound using LC-MS.

-

For selected "hit" compounds, perform full structural elucidation using ¹H and ¹³C NMR spectroscopy.

-

Data Presentation: Representative Diamide Library and Biological Activity

The following table presents a representative set of synthesized diamides and their hypothetical inhibitory activity against a target protein kinase. This data is for illustrative purposes to demonstrate how the results of a screening campaign could be presented.

| Compound ID | Diamine Structure | Molecular Weight ( g/mol ) | Purity (%) | IC₅₀ (µM) vs. Target Kinase |

| PDD-001 | 1,2-Diaminoethane | 222.21 | >98 | >100 |

| PDD-002 | 1,3-Diaminopropane | 236.24 | >99 | 55.2 |

| PDD-003 | 1,4-Diaminobutane | 250.27 | >98 | 25.8 |

| PDD-004 | trans-1,2-Diaminocyclohexane | 274.32 | >97 | 10.5 |

| PDD-005 | o-Phenylenediamine | 270.27 | >99 | 5.2 |

| PDD-006 | 4-Fluoro-o-phenylenediamine | 288.26 | >98 | 2.1 |

| PDD-007 | 2,3-Diaminopyridine | 271.26 | >99 | 8.7 |

Signaling Pathway Visualization: Hypothetical Mechanism of Action

The following diagram illustrates a hypothetical mechanism by which a synthesized diamide could inhibit a signaling pathway involved in cancer cell proliferation.

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

3,4-Pyridinedicarbonyl dichloride is a valuable and reactive building block for the construction of diverse chemical libraries for drug discovery. Its ability to readily form diamides upon reaction with a wide range of diamines allows for the rapid exploration of chemical space around a privileged pyridine core. The protocols and workflows outlined in this application note provide a robust framework for the synthesis, purification, and screening of such libraries. The identification of "hit" compounds from these libraries can serve as the starting point for lead optimization campaigns, ultimately leading to the development of novel therapeutic agents. Future work could involve the use of this scaffold in the synthesis of macrocyclic compounds, which are of increasing interest in drug discovery due to their unique conformational properties and ability to target challenging protein-protein interactions.

References

- (Reference to a relevant patent on Apabetalone synthesis, if applicable, would be placed here)

- (Reference to a relevant article on pyridine-based antibacterial agents would be placed here)

-

Cinchomeronic acid. In: Wikipedia. ; 2023. Accessed February 13, 2026. [Link]

- (Reference to a relevant patent on PARP inhibitors, if applicable, would be placed here)

- Al-Salahi R, Al-Omar M, Amr A. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules. 2010;15(9):6588-6597.

- (Reference to a relevant patent on PARP inhibitors, if applicable, would be placed here)

- (Reference to a relevant article on diarylpyrazolo[3,4-b]pyridines, if applicable, would be placed here)

- (Reference to a relevant article on antiviral nucleosides, if applicable, would be placed here)

- (Reference to a relevant article on antimicrobial and antiviral pyridine compounds, if applicable, would be placed here)

- (Reference to a relevant article on PARP1 and PARP14 inhibitors, if applicable, would be placed here)

- Ali MA, Nath A, Jannat M, Islam MM, et al. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega. 2021;6(38):24837-24848.

- (Reference to a relevant patent on PARP inhibitors, if applicable, would be placed here)

- (Reference to a relevant article on dihydropyrimidin-2-(1H)-ones, if applicable, would be placed here)

- (Reference to a relevant article on the synthesis of small drug molecules, if applicable, would be placed here)

- (Reference to a relevant article on pyrimidine thioglycosides as antiviral agents, if applicable, would be placed here)

- (Reference to a relevant article on the synthesis of small drug molecules, if applicable, would be placed here)

- (Reference to a relevant article on quinazolinones as antiviral agents, if applicable, would be placed here)

- (Reference to a relevant article on dithiolo[3,4-b]pyridine-5-carboxamides, if applicable, would be placed here)

- (Reference to a relevant article on the regioselective difunctionalization of pyridines, if applicable, would be placed here)

- (Reference to a relevant discussion on diamide synthesis, if applicable, would be placed here)

- (Reference to a relevant article on the reaction of dicarbonyl compounds with diamines, if applicable, would be placed here)

- (Reference to a relevant article on the synthesis of vicinal diamines, if applicable, would be placed here)

- (Reference to a relevant article on Apabetalone, if applicable, would be placed here)

- (Reference to a relevant article on the synthesis of isoindolinones, if applicable, would be placed here)

- (Reference to a relevant patent on the preparation of 3,4-dichloroaniline, if applicable, would be placed here)

Sources

- 1. CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]

- 2. An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones [mdpi.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2023220541A1 - Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors - Google Patents [patents.google.com]

- 7. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Acylation Reactions Involving 3,4-Pyridinedicarbonyl Dichloride: A Detailed Guide for Researchers

Introduction: The Versatility of a Pyridine-Based Diacyl Chloride

3,4-Pyridinedicarbonyl dichloride is a highly reactive bifunctional molecule of significant interest to researchers in medicinal chemistry, polymer science, and materials development. Its structure, featuring a pyridine ring functionalized with two acyl chloride groups at the 3 and 4 positions, offers a unique combination of reactivity and structural rigidity.[1] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbons, making it a potent acylating agent for a wide range of nucleophiles.[2] This guide provides an in-depth exploration of the applications and practical protocols for acylation reactions involving 3,4-pyridinedicarbonyl dichloride, designed for professionals in drug development and chemical research.

The strategic placement of the acyl chloride groups on the pyridine scaffold allows for the synthesis of a diverse array of molecular architectures. From linear and macrocyclic structures to complex polymers, 3,4-pyridinedicarbonyl dichloride serves as a valuable building block.[1][3] Its derivatives have potential applications in the development of novel pharmaceuticals and functional materials.[4]

Core Principles of Reactivity

The acylation reactions of 3,4-pyridinedicarbonyl dichloride are primarily governed by the principles of nucleophilic acyl substitution. The highly electrophilic carbonyl carbons are readily attacked by nucleophiles such as amines, alcohols, and even electron-rich aromatic rings in the case of Friedel-Crafts reactions.

The general mechanism involves the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group, regenerating the carbonyl double bond and forming the acylated product.[5]

Sources

Troubleshooting & Optimization

Purification methods for crude 3,4-Pyridinedicarbonyl dichloride

CAS: 1889-02-7 | Synonyms: Cinchomeronyl chloride, Pyridine-3,4-dicarbonyl dichloride[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 3,4-Pyridinedicarbonyl dichloride . If you are accessing this guide, you are likely facing a common dilemma in heterocyclic chemistry: purity vs. stability .

Unlike standard benzoyl chlorides, pyridine-based acid chlorides are chemically "schizophrenic." The nitrogen lone pair facilitates self-catalysis, and the proximity of the 3,4-carbonyls makes cyclization to 3,4-pyridinedicarboxylic anhydride (CAS 4664-08-8) thermodynamically favorable.

This guide prioritizes field-proven purification strategies over textbook idealism. We focus on removing the primary impurity—thionyl chloride—while preventing the compound from destroying itself during the purification process.

Module 1: Critical Properties & Handling

Before attempting purification, you must understand the material's physical state.

| Property | Value / Description | Technical Note |

| Appearance | Off-white solid (pure) or Yellow/Brown Oil (crude) | Darkens rapidly upon exposure to moisture or heat due to HCl formation and charring. |

| Melting Point | ~50–60 °C (Variable) | Wide range due to anhydride contamination. Pure anhydride melts at 75–77 °C. |

| Boiling Point | Not Recommended | Predicted >280 °C. Distillation often leads to decomposition/polymerization. |

| Solubility | DCM, Toluene, THF (anhydrous) | Reacts violently with water/alcohols. |

| Storage | -20 °C, under Argon/Nitrogen | Must be stored over |

Module 2: Purification Protocols

Protocol A: The "Toluene Chase" (Recommended)

Best for: Routine synthesis where >95% purity is acceptable.

The Logic: 3,4-Pyridinedicarbonyl dichloride is typically synthesized using Thionyl Chloride (

Step-by-Step:

-

Evaporation: Remove the bulk

from the reaction mixture using a rotary evaporator (bath temp < 40 °C). -

Re-dissolution: Redissolve the crude yellow/brown oil in anhydrous toluene (10 mL per gram of product).

-

The Chase: Evaporate the toluene under reduced pressure.

-

Observation: The solution will bubble vigorously as trapped

and HCl are liberated.

-

-

Repetition: Repeat steps 2 and 3 three times .

-

Final Drying: Place the residue under high vacuum (<0.5 mmHg) for 2 hours at room temperature.

-

Result: A semi-solid or crystalline mass that is sufficiently pure for Friedel-Crafts or amidation reactions.

Protocol B: Recrystallization (High Purity)

Best for: Analytical standards or crystallography.

The Logic: Distillation is thermal suicide for this compound. Recrystallization is safer but requires strictly anhydrous conditions to prevent hydrolysis.

-

Solvent System: Dry Hexane / Dry DCM (or Chloroform).

-